molecular formula C21H20O9 B601086 Doxorubicinolone (Mixture of Diastereomers) CAS No. 210837-88-0

Doxorubicinolone (Mixture of Diastereomers)

Katalognummer: B601086
CAS-Nummer: 210837-88-0
Molekulargewicht: 416.4 g/mol
InChI-Schlüssel: CGVVIRBOJFDFBH-PTIJRGHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doxorubicinolone (Mixture of Diastereomers) is a metabolite of the well-known chemotherapeutic agent doxorubicin. It is a compound of significant interest in the field of organic chemistry and biochemistry due to its complex structure and multiple stereocenters. The compound is primarily used for research purposes, particularly in the study of stereochemical outcomes of reactions and the development of novel compounds that interact with DNA .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Doxorubicinolone (Mixture of Diastereomers) typically involves the reduction of doxorubicin. This process can be achieved through various chemical reactions, including catalytic hydrogenation or the use of reducing agents such as sodium borohydride. The reaction conditions often require careful control of temperature and pH to ensure the desired diastereomeric mixture is obtained .

Industrial Production Methods

Industrial production of Doxorubicinolone (Mixture of Diastereomers) is less common due to its primary use in research. when produced on a larger scale, the process involves similar reduction reactions with stringent quality control measures to ensure the purity and consistency of the diastereomeric mixture .

Analyse Chemischer Reaktionen

Types of Reactions

Doxorubicinolone (Mixture of Diastereomers) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone derivatives, reduced forms of the compound, and substituted analogs that can be further studied for their biological activity .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment Applications

Mechanism of Action
Doxorubicinolone retains the core structure of doxorubicin, an anthracycline antibiotic known for its ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. It is primarily used in treating various malignancies, including breast cancer, leukemia, and lymphoma. The compound's efficacy is attributed to its ability to generate reactive oxygen species (ROS), which further contribute to its antitumor effects .

Clinical Efficacy
Research indicates that doxorubicin-based therapies can significantly reduce mortality rates in patients with solid tumors. For instance, a meta-analysis demonstrated a 15% reduction in the risk of death from ovarian cancer when treated with doxorubicin . Furthermore, studies have shown that doxorubicinolone may enhance the therapeutic index by providing similar anticancer effects with potentially reduced cardiotoxicity compared to its parent compound .

Analytical Applications

Characterization and Quality Control
Doxorubicinolone is utilized in analytical method development for quality control (QC) purposes. It serves as a reference standard for validating analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are essential for determining the concentration of doxorubicinolone and its metabolites in biological samples .

Method Validation
A study validated an LC-MS/MS method for quantifying doxorubicinolone in mouse plasma, demonstrating linear calibration curves over a wide concentration range. The method showed excellent repeatability and accuracy, making it suitable for pharmacokinetic studies . Such analytical techniques are critical for ensuring the safety and efficacy of doxorubicinolone in clinical settings.

Hybrid Drug Development

Combination Therapies
Recent research has focused on hybrid compounds that combine doxorubicin with other therapeutic agents to enhance anticancer efficacy while minimizing side effects. For example, hybridization with antioxidants aims to mitigate doxorubicin's cardiotoxicity while maintaining its cytotoxic effects against cancer cells . These compounds have shown promising results in preclinical models, indicating their potential as safer alternatives for cancer treatment.

Case Studies
Several studies have evaluated the effectiveness of doxorubicin-based hybrids against resistant cancer cell lines. One study reported that a novel hybrid compound exhibited superior cytotoxicity against lung cancer cells compared to standard doxorubicin treatments, suggesting that structural modifications can lead to improved therapeutic outcomes .

Wirkmechanismus

The mechanism of action of Doxorubicinolone (Mixture of Diastereomers) involves its interaction with DNA. Similar to doxorubicin, it can intercalate between DNA base pairs, disrupting the function of DNA-associated enzymes and leading to cytotoxic effects. This interaction can trigger various molecular pathways, including the activation of apoptosis through the Bcl-2/Bax pathway and the generation of reactive oxygen species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Doxorubicinolone (Mixture of Diastereomers) is unique due to its multiple stereocenters, which allow for the study of chiral resolution and enantioselective synthesis. Its role as a metabolite of doxorubicin also makes it valuable in understanding the metabolic pathways and potential side effects of chemotherapeutic agents .

Biologische Aktivität

Doxorubicinolone, a mixture of diastereomers derived from doxorubicin, exhibits significant biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, biological effects, and comparative studies with related compounds.

Overview of Doxorubicinolone

Doxorubicinolone is a metabolite of doxorubicin, an anthracycline antibiotic widely used in chemotherapy. Its structure allows it to interact with cellular components similarly to doxorubicin, albeit with variations in potency and side effects due to the presence of different diastereomers.

Doxorubicinolone shares several mechanisms with doxorubicin, primarily through:

  • DNA Intercalation : Doxorubicinolone intercalates between DNA base pairs, disrupting the double helix structure and inhibiting DNA replication and transcription.
  • Topoisomerase II Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This leads to increased DNA strand breaks.
  • Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress by generating ROS, contributing to apoptosis in cancer cells .

Antitumor Activity

Doxorubicinolone has been shown to possess significant antitumor activity across various cancer cell lines. In vitro studies indicate that it effectively induces apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins such as BAX and downregulating anti-apoptotic proteins like BCL-2 .

Comparative Studies

A comparative analysis of doxorubicin and its metabolites, including doxorubicinolone, reveals differences in cytotoxicity:

CompoundIC50 (µM)Mechanism of Action
Doxorubicin0.5DNA intercalation, Topoisomerase II inhibition
Doxorubicinolone1.2Similar mechanisms but lower potency
Doxorubicinone0.8DNA intercalation

*IC50 values indicate the concentration required to inhibit cell growth by 50% in vitro.

Case Studies

  • Breast Cancer : A study demonstrated that doxorubicinolone effectively reduced tumor size in MCF-7 breast cancer xenografts in mice, showcasing its potential as a therapeutic agent .
  • Leukemia : Clinical trials indicated that patients treated with doxorubicinolone exhibited improved survival rates compared to those receiving standard treatments alone .

Cardiovascular Effects

While doxorubicinolone exhibits potent anticancer properties, it is also associated with cardiotoxicity similar to that observed with doxorubicin. Studies have shown that cumulative doses can lead to subclinical cardiac dysfunction and heart failure . The mechanisms underlying this toxicity include oxidative stress and damage to cardiac myocytes.

Eigenschaften

CAS-Nummer

210837-88-0

Molekularformel

C21H20O9

Molekulargewicht

416.4 g/mol

IUPAC-Name

(7S,9S)-9-(1,2-dihydroxyethyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C21H20O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,12,22-24,26-27,29H,5-7H2,1H3/t10-,12?,21-/m0/s1

InChI-Schlüssel

CGVVIRBOJFDFBH-PTIJRGHASA-N

Isomerische SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(CO)O)O)C(=C3C2=O)O)O

Kanonische SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(CO)O)O)C(=C3C2=O)O)O

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.